molecular formula C15H12FN3OS B216527 1-(4-Fluorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

1-(4-Fluorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Cat. No.: B216527
M. Wt: 301.3 g/mol
InChI Key: SGSWGKCDPPAZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea typically involves the reaction of 4-fluoroaniline with 6-methyl-2-aminobenzothiazole in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea
  • 1-(4-Methyl-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea
  • 1-(4-Bromo-phenyl)-3-(6-methyl-benzothiazol-2-yl)-urea

Uniqueness

1-(4-Fluorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C15H12FN3OS

Molecular Weight

301.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C15H12FN3OS/c1-9-2-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19,20)

InChI Key

SGSWGKCDPPAZOY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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